2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide
Description
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a thiophene ring, and a methoxybenzamide group
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHJYCCRARPKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the furan and thiophene rings through coupling reactions. The methoxy group can be introduced via methylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:
- Mechanism : Compounds may modulate signaling pathways such as MAPK/ERK, crucial for cell growth and survival.
- Case Study : A series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored extensively. Benzofuran derivatives have shown promising activity against both gram-positive and gram-negative bacteria as well as fungi.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzofuran derivative A | 8 | Mycobacterium tuberculosis |
| Benzofuran derivative B | 3.12 | Escherichia coli |
| Benzofuran derivative C | 6.25 | Staphylococcus aureus |
Anti-inflammatory Activity
This compound has also been noted for its anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.
- Mechanisms :
- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interacts with receptors regulating cellular signaling pathways.
- Oxidative Stress Reduction : Hydroxymethyl groups may enhance antioxidant activity.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(thiophen-2-yl)methylbenzamide
- 5-methoxy-N-(furan-2-yl)methylbenzamide
- 2-bromo-N-(furan-2-yl)methyl-5-methoxybenzamide
Uniqueness
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide is unique due to the combination of its functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a bromo substituent, furan and thiophene rings, and a methoxybenzamide moiety. The molecular formula of this compound is C18H14BrN3O4S, indicating its potential for diverse biological activities due to the presence of multiple functional groups.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H14BrN3O4S |
| Molecular Weight | 420.3 g/mol |
| CAS Number | 1797069-54-5 |
The integration of the furan and thiophene rings enhances its electronic properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. Key steps include:
- Formation of Furan-2-carbonyl Intermediate : Acylation of furan introduces the carbonyl group.
- Synthesis of Thiophene Derivative : Utilizes heterocyclization reactions.
- Coupling Reactions : Cross-coupling techniques are employed to link the furan and thiophene components.
- Final Benzamide Formation : The benzamide structure is introduced through amide bond formation.
Anticancer Properties
Preliminary studies suggest that derivatives related to 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide may exhibit significant anticancer activities. Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are critical targets in cancer therapy. For instance, benzamide derivatives have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT 116) cells.
| Compound Type | IC50 (μM) | Cell Line |
|---|---|---|
| Hydroxy-substituted Benzamides | 1.2 - 5.3 | MCF-7 |
| Methoxy-substituted Benzamides | 3.1 | MCF-7 |
Antimicrobial Activity
The presence of the furan and thiophene rings is often associated with various pharmacological properties, including antibacterial and antifungal activities. Compounds with similar structures have been reported to exhibit antibacterial effects against Gram-positive bacteria, such as Enterococcus faecalis.
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may interact with cyclooxygenase enzymes, indicating potential anti-inflammatory activity. Such interactions could lead to the modulation of inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
The mechanism of action for 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide is hypothesized to involve binding to specific enzymes or receptors, thereby inhibiting their activity. This could lead to various biological effects, including the induction of apoptosis in cancer cells or inhibition of inflammatory responses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methoxybenzamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 5-bromo-2-methoxybenzoic acid intermediate via bromination and methoxylation of salicylic acid derivatives, using reagents like iodomethane and potassium carbonate under reflux conditions .
- Step 2 : Activation of the carboxylic acid group (e.g., via thionyl chloride) to form an acyl chloride, followed by coupling with a thiophene-methylamine derivative. For example, reacting with (5-(furan-2-carbonyl)thiophen-2-yl)methylamine in the presence of a base like pyridine .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether or recrystallization from THF/water mixtures .
Q. Which spectroscopic techniques are employed to characterize this compound?
- 1H/13C NMR : To confirm the integration of protons (e.g., methoxy, bromo, and aromatic groups) and carbon environments. For instance, the methoxy group typically resonates at ~3.8–4.0 ppm in 1H NMR .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring correct molecular ion peaks (e.g., [M+H]+) .
- IR Spectroscopy : To identify carbonyl stretches (~1650–1700 cm⁻¹ for benzamide and furan carbonyl groups) .
Q. What initial biological screening approaches are used to assess its activity?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria, with DMSO as a negative control and known inhibitors (e.g., nitazoxanide derivatives) as positive comparators .
- Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction in bacterial models like Staphylococcus aureus .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while controlled temperatures (e.g., 0–5°C during acyl chloride formation) minimize side reactions .
- Catalyst Screening : Use of coupling agents like HATU or EDCI for efficient amide bond formation, monitored via TLC .
- Yield Data : Similar compounds (e.g., 2-bromo-N-[2-(3,4,5-trimethoxybenzoyl)benzo[b]thien-5-yl]acetamide) achieved 71–86% yields by adjusting solvent ratios (e.g., 50% ethyl acetate/petroleum ether) .
Q. What crystallographic methods validate its molecular structure?
- Single-Crystal X-ray Diffraction (SC-XRD) : Using SHELX software for structure solution and refinement. For example, orthorhombic crystal systems (space group Pbca) with Z=8 have been reported for analogous benzamide derivatives .
- Validation Tools : Mercury software for visualizing packing patterns and void analysis, alongside PLATON for checking hydrogen bonding and π-π interactions .
Q. How do computational models predict its electronic properties?
- Density Functional Theory (DFT) : Calculation of HOMO-LUMO gaps to assess reactivity. The Colle-Salvetti correlation-energy formula, implemented in software like Gaussian, evaluates electron density and kinetic-energy distributions .
- Molecular Docking : Simulations with bacterial target proteins (e.g., GroEL/ES chaperones) to predict binding affinities, guided by crystallographic data .
Q. How to address contradictions in biological activity data across studies?
- Purity Verification : HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .
- Dose-Response Curves : IC50/EC50 determinations under standardized conditions (e.g., pH, temperature) to reconcile variability .
- Structural Confirmation : Re-examining NMR and HRMS data to ensure compound integrity, as misassigned peaks (e.g., diastereomers) can lead to false activity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
